

Comparative Analysis of Human STING Agonist-1 Cross-Reactivity with Murine STING

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of a representative human STING (hSTING) agonist, here referred to as **hSTING agonist-1** (exemplified by the well-characterized agonist diABZI), with its murine counterpart. The significant structural differences between human and mouse STING proteins present a challenge in translating preclinical data from murine models to human clinical trials.[1] This guide aims to provide clarity on the species-specific activity of STING agonists, supported by experimental data and detailed protocols.

Data Summary: Human vs. Murine STING Agonist Activity

The following table summarizes the in vitro activity of selected STING agonists on human and murine cells. The data highlights the variability in cross-reactivity among different classes of STING agonists.

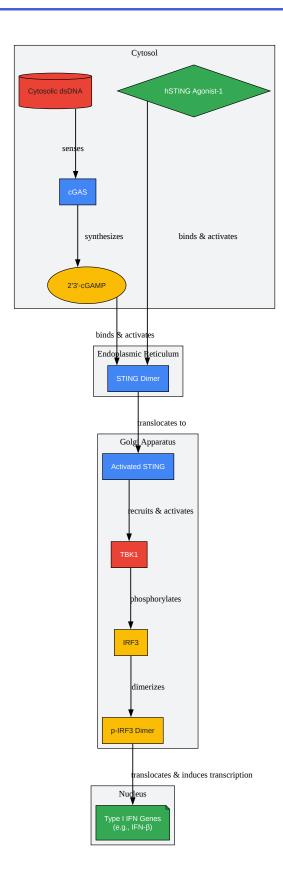


Agonist	Agonist Type	Human Cell Activity (EC50/IC50)	Murine Cell Activity (EC50/IC50)	Cross- Reactivity	Reference
diABZI (hSTING agonist-1)	Non-Cyclic Dinucleotide	~0.013 µM (THP-1 cells)	Similar potency to human cells (RAW264.7 cells)	High	[2]
MSA-2	Non-Cyclic Dinucleotide	8.3 μM (WT), 24 μM (HAQ variant)	0.8 μM (WT)	High	[3][4]
E7766	Macrocycle- Bridged	0.15-0.79 μM (PBMCs, across genotypes)	Potent agonist activity	High	[5][6]
ADU-S100	Cyclic Dinucleotide	Potent activator	Potent activator	High	[7][8]
DMXAA	Non-Cyclic Dinucleotide	Inactive	Potent activator	Murine- specific	[1]

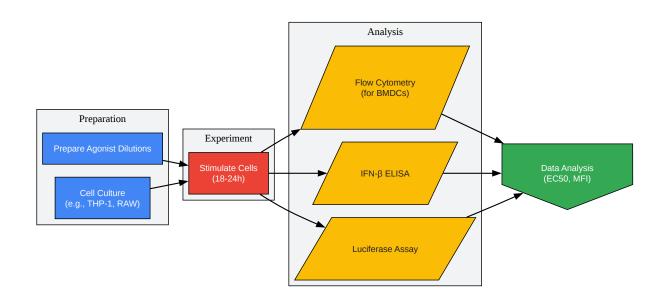
STING Signaling Pathway

The activation of the STING pathway is a critical component of the innate immune response to cytosolic DNA. The following diagram illustrates the key steps in this signaling cascade.









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